molecular formula C10H14N4O4 B6300775 Azetidine-2-carbonitrile hemioxalate CAS No. 2007909-38-6

Azetidine-2-carbonitrile hemioxalate

Cat. No.: B6300775
CAS No.: 2007909-38-6
M. Wt: 254.24 g/mol
InChI Key: OODAFZBGMZZKNL-UHFFFAOYSA-N
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Description

Azetidine-2-carbonitrile hemioxalate is a chemical compound with the molecular formula C10H14N4O4. It is a white to yellow solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a four-membered azetidine ring and a nitrile group, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidine-2-carbonitrile hemioxalate can be synthesized through several methods. One common approach involves the reaction of azetidine with cyanogen bromide in the presence of a base to form azetidine-2-carbonitrile. This intermediate is then reacted with oxalic acid to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Azetidine-2-carbonitrile hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azetidine-2-carbonitrile hemioxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of azetidine-2-carbonitrile hemioxalate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to act as a versatile intermediate in organic synthesis, enabling the formation of diverse chemical entities. In biological systems, it can inhibit specific enzymes and modulate biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    Azetidine-2-carboxamide: Contains an amide group instead of a nitrile group.

    Azetidine-2-thiol: Features a thiol group in place of the nitrile group.

Uniqueness

Azetidine-2-carbonitrile hemioxalate is unique due to its combination of the azetidine ring and nitrile group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in synthetic chemistry and drug design .

Properties

IUPAC Name

azetidine-2-carbonitrile;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N2.C2H2O4/c2*5-3-4-1-2-6-4;3-1(4)2(5)6/h2*4,6H,1-2H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODAFZBGMZZKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C#N.C1CNC1C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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